Phosphatidylserine (bovine)

Beschreibung

Ubiquitous Presence and Structural Significance in Eukaryotic Membranes

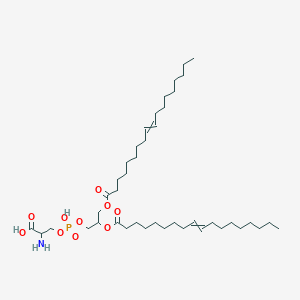

Phosphatidylserine (B164497) (PS) is a crucial glycerophospholipid and the most abundant negatively charged (anionic) phospholipid found in eukaryotic membranes. researchgate.netacs.org Structurally, it consists of a glycerophosphate skeleton, two fatty acid chains linked by an ester bond, and the amino acid L-serine attached via a phosphodiester linkage. fda.govwikipedia.org This composition makes PS an essential component for the structural integrity of cell membranes, particularly in the brain, where it can constitute 13-15% of the phospholipids (B1166683) in the human cerebral cortex. wikipedia.orgnih.gov

A defining feature of phosphatidylserine in the plasma membranes of healthy eukaryotic cells is its asymmetric distribution. pnas.org It is predominantly localized in the inner leaflet (the cytoplasmic side) of the membrane. researchgate.netwikipedia.orgmdpi.com This distribution is actively maintained by ATP-dependent enzymes known as flippases, which transport PS from the outer leaflet to the inner one. pnas.orgnih.gov This localization is critical, as PS plays a key role in various cellular signaling pathways by creating docking sites for proteins. researchgate.netalzdiscovery.org For instance, signaling proteins such as Akt and protein kinase C (PKC) require interaction with PS on the inner membrane surface for their activation, which in turn supports neuronal survival and differentiation. nih.gov

The translocation of PS from the inner to the outer leaflet is a significant biological signal. mdpi.com This external exposure, often initiated by enzymes called scramblases, can mark a cell for apoptosis (programmed cell death), triggering its recognition and removal by phagocytes. researchgate.netnih.gov It also plays a role in processes like blood coagulation, where it provides a surface for the assembly of clotting factors on activated platelets. researchgate.netnih.gov

Distinct Characteristics of Phosphatidylserine Derived from Bovine Sources

Phosphatidylserine can be sourced from various animal and plant materials, and its specific fatty acid composition differs significantly depending on the origin. alzdiscovery.org Phosphatidylserine derived from bovine sources, specifically from bovine brain cortex, has a distinct fatty acid profile that sets it apart from plant- and marine-derived alternatives. wikipedia.orgpeacehealth.org

The primary distinguishing characteristic of bovine-derived PS is its high concentration of specific saturated and monounsaturated fatty acids. Research and analysis show that it is mainly composed of stearic acid (C18:0) and oleic acid (C18:1). fda.govfda.gov One analysis of multiple lots identified the average fatty acid percentage of stearic acid as approximately 40% and oleic acid as 35%. fda.govsigmaaldrich.com Brain phosphatidylserine is notably enriched with docosahexaenoic acid (DHA), and brain PS has a high DHA content. nih.gov However, it contains very little arachidonic acid. nih.gov

This composition contrasts sharply with PS from other sources. Plant-based PS, such as that from soy or sunflower, is characterized by a higher content of polyunsaturated fatty acids, particularly linoleic acid and oleic acid. fda.govfda.gov Marine sources, like fish, yield PS that is rich in the omega-3 fatty acids docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). fda.govfda.gov Historically, PS supplements used in early clinical research were derived from bovine cortex. wikipedia.orgrxlist.com Due to these structural differences in fatty acid chains, the biological activities may differ, and findings from studies using one source of PS cannot be generalized to others. wikipedia.org

Research Findings

Fatty Acid Profile of Phosphatidylserine from Various Sources

The source material significantly impacts the fatty acid composition of the final phosphatidylserine product. The following table provides a typical fatty acid profile for PS derived from bovine, soy, and fish sources, illustrating the distinct differences.

| Fatty Acid | Typical FA composition (as % of total FA) |

| Bovine-derived PS fda.govfda.gov | |

| Palmitic acid (C16:0) | 3 |

| Stearic acid (C18:0) | 40 |

| Oleic acid (C18:1 n-9) | 35 |

| Linoleic acid (C18:2) | - |

| Docosahexaenoic acid (DHA) (C22:6) | - |

| Eicosapentaenoic acid (EPA) (C20:5) | - |

Phospholipid Composition in Rodent Tissues

Phosphatidylserine is found in various tissues, but it is particularly enriched in the brain compared to non-neuronal tissues. The table below shows the differing concentrations of major phospholipids across several tissue types in rodents, highlighting the high percentage of PS in neural membranes.

| Tissue | Phosphatidylserine (PS) | Phosphatidylethanolamine (B1630911) (PE) | Phosphatidylcholine (PC) | Phosphatidylinositol (PI) |

| Synaptic Plasma Membrane (rat) | 18.3% | 31.6% | 36.8% | 13.3% |

| Hippocampus (mouse) | 15.1% | 32.5% | 45.4% | 7.0% |

| Liver (rat) | 3.2% | 20.2% | 54.4% | 10.3% |

| Adrenal (rat) | 8.8% | 27.6% | 46.1% | 8.8% |

| Data sourced from Kim et al., 2014, citing multiple studies. nih.gov |

Eigenschaften

IUPAC Name |

2-amino-3-[2,3-di(octadec-9-enoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBFLCSPLLEDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78NO10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemistry and Metabolism of Bovine Phosphatidylserine

Biosynthetic Pathways

In mammalian cells, phosphatidylserine (B164497) is synthesized in the endoplasmic reticulum (ER) through base-exchange reactions where L-serine displaces the head group of a pre-existing phospholipid. nih.govportlandpress.com This process is catalyzed by two distinct enzymes: phosphatidylserine synthase 1 (PSS1) and phosphatidylserine synthase 2 (PSS2). nih.govnih.gov

The primary reaction catalyzed by PSS1 involves the substitution of the choline (B1196258) head group from phosphatidylcholine (PC) with L-serine, yielding phosphatidylserine and releasing choline. nih.govportlandpress.com This calcium-dependent reaction is a major pathway for de novo PS synthesis. nih.gov PSS1 is an integral membrane protein located in the endoplasmic reticulum, with a significant concentration in the mitochondria-associated membrane (MAM), a specialized sub-compartment of the ER that forms close contacts with mitochondria. nih.govnih.gov While PSS1 is expressed ubiquitously across various tissues, its activity is particularly important in the developing brain. nih.govnih.gov Studies have shown that PSS1 can exhibit a preference for PC species containing specific fatty acids, such as docosahexaenoic acid (DHA), which contributes to the enrichment of DHA in the brain's phosphatidylserine pool. researchgate.net

Phosphatidylserine synthase 2 (PSS2) catalyzes a similar base-exchange reaction, but it specifically utilizes phosphatidylethanolamine (B1630911) (PE) as its substrate, replacing the ethanolamine (B43304) head group with L-serine. nih.govnih.govjensenlab.org Like PSS1, this enzyme is located in the ER membrane. nih.gov However, unlike the ubiquitous PSS1, PSS2 expression is tissue-specific, with high levels observed in the brain and testes. nih.gov Research indicates that PSS2 has a significant preference for PE substrates containing docosahexaenoic acid (DHA) at the sn-2 position, suggesting a key role for this enzyme in the accumulation of DHA-rich PS in these specialized tissues. nih.gov While both PSS1 and PSS2 are crucial for maintaining cellular PS levels, their distinct substrate specificities and expression patterns suggest they fulfill different physiological roles. noaa.gov

| Feature | Phosphatidylserine Synthase 1 (PSS1) | Phosphatidylserine Synthase 2 (PSS2) |

|---|---|---|

| Primary Substrate | Phosphatidylcholine (PC) nih.govportlandpress.com | Phosphatidylethanolamine (PE) nih.govnih.gov |

| Reaction | PC + L-serine → PS + choline nih.gov | PE + L-serine → PS + ethanolamine nih.gov |

| Cellular Location | Endoplasmic Reticulum (ER), especially Mitochondria-Associated Membranes (MAM) nih.gov | Endoplasmic Reticulum (ER) nih.gov |

| Tissue Expression | Ubiquitous nih.gov | Tissue-specific (high in brain, testes) nih.gov |

| Fatty Acid Preference | Preferentially utilizes PC with sn-2 DHA researchgate.net | Shows significant preference for PE with sn-2 DHA nih.gov |

Catabolic Pathways and Molecular Transformations

The metabolic fate of phosphatidylserine is as critical as its synthesis. Catabolic pathways not only regulate PS levels but also lead to the production of other essential lipids and signaling molecules.

Phosphatidylserine can also be remodeled through the action of phospholipases, specifically phospholipase A₁ (PLA₁) and A₂ (PLA₂). nih.gov These enzymes hydrolyze the fatty acid at the sn-1 or sn-2 position of the glycerol (B35011) backbone, respectively, generating lysophosphatidylserine (B10771985) (Lyso-PS). nih.gov Lyso-PS is not merely a metabolic intermediate but an important bioactive lipid mediator that exerts its effects by activating specific G protein-coupled receptors (GPCRs). nih.gov Several such receptors, including GPR34, P2Y10, GPR174, and G2A, have been identified as Lyso-PS receptors. nih.gov These receptors are predominantly expressed in immune cells, and through them, Lyso-PS plays a significant role in modulating immune responses, such as mast cell degranulation and the development and function of T cells. nih.gov

| Receptor | Primary Location | Reported Function |

|---|---|---|

| GPR34 | Immune cells | Modulation of immune cell activity nih.gov |

| P2Y10 | Immune cells (e.g., eosinophils) | Mediates eosinophil degranulation, actin stress fiber formation nih.gov |

| GPR174 | Regulatory T cells | Constrains regulatory T cell development and function nih.govnih.gov |

| G2A | Neutrophils | Enhances clearance of activated and dying neutrophils nih.govcornell.edu |

Intracellular Transport and Inter-organelle Lipid Trafficking Dynamics

As PS is synthesized exclusively in the endoplasmic reticulum, its transport to other cellular membranes where it performs its functions is a critical process. frontiersin.orgresearchgate.net This distribution is highly uneven; PS is highly enriched in the cytosolic leaflet of the plasma membrane and in late endocytic compartments. frontiersin.orgbohrium.com

The transport of PS from the ER is achieved primarily through non-vesicular pathways that occur at membrane contact sites (MCS), which are regions of close apposition between the ER and other organelles. frontiersin.orgresearchgate.net Lipid transfer proteins (LTPs) function within these sites to move individual lipid molecules between membranes. frontiersin.org

A key transport route is from the ER to the mitochondria, which is the rate-limiting step for the synthesis of PE via the PSD pathway. jst.go.jp This trafficking is mediated at the MAM, the specific contact site between the ER and mitochondria. frontiersin.orgfrontiersin.org Another major destination for PS is the plasma membrane. Here, LTPs such as oxysterol-binding protein-related proteins (ORPs), specifically ORP5 and ORP8, have been shown to transport PS to the plasma membrane in exchange for another lipid, phosphatidylinositol 4-phosphate (PI4P), in a process fueled by a PI4P gradient. researchgate.netnih.gov Once at the plasma membrane, flippase enzymes actively move PS to the inner (cytosolic) leaflet, maintaining its characteristic asymmetric distribution. frontiersin.org

Energetic Considerations in Phosphatidylserine Anabolism

De Novo Synthesis of L-Serine

The primary pathway for the de novo synthesis of L-serine begins with the glycolytic intermediate 3-phosphoglycerate (B1209933). This multi-step process, while not directly consuming ATP, involves an oxidation step that generates NADH.

The synthesis proceeds through the following key reactions:

Oxidation of 3-phosphoglycerate: The enzyme 3-phosphoglycerate dehydrogenase catalyzes the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. This reaction is coupled with the reduction of NAD+ to NADH. researchgate.netyoutube.comfrontiersin.org

Transamination: Phosphoserine aminotransferase then catalyzes the transfer of an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, yielding 3-phosphoserine and α-ketoglutarate. researchgate.net

Hydrolysis: Finally, phosphoserine phosphatase removes the phosphate (B84403) group from 3-phosphoserine to produce L-serine. researchgate.netyoutube.com

| Metabolite | Consumed per molecule of L-serine | Produced per molecule of L-serine |

|---|---|---|

| ATP | 0 | 0 |

| NADH | 0 | 1 |

Biosynthesis of Phospholipid Precursors

The phospholipid backbone of phosphatidylserine is derived from either phosphatidylcholine (PC) or phosphatidylethanolamine (PE). The synthesis of these precursors from basic building blocks is an energy-intensive process. The common intermediate for both is phosphatidic acid.

Synthesis of Phosphatidic Acid: The synthesis of phosphatidic acid begins with glycerol-3-phosphate and two fatty acyl-CoA molecules. This process requires the activation of fatty acids, which consumes ATP.

Synthesis of Phosphatidylcholine (PC) via the CDP-Choline Pathway: The primary route for PC synthesis involves the following energy-dependent steps:

Choline Phosphorylation: Choline kinase utilizes one molecule of ATP to phosphorylate choline, forming phosphocholine (B91661).

Activation of Phosphocholine: CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of phosphocholine with cytidine (B196190) triphosphate (CTP) to produce CDP-choline and pyrophosphate. This step consumes one molecule of CTP, which is energetically equivalent to ATP.

Condensation with Diacylglycerol: Finally, CDP-choline:1,2-diacylglycerol cholinephosphotransferase transfers the phosphocholine headgroup to diacylglycerol to form phosphatidylcholine.

Synthesis of Phosphatidylethanolamine (PE) via the CDP-Ethanolamine Pathway: The synthesis of PE follows a similar energetic pattern to that of PC:

Ethanolamine Phosphorylation: Ethanolamine kinase consumes one molecule of ATP to produce phosphoethanolamine.

Activation of Phosphoethanolamine: CTP:phosphoethanolamine cytidylyltransferase uses one molecule of CTP to form CDP-ethanolamine.

Condensation with Diacylglycerol: CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase catalyzes the final step to yield phosphatidylethanolamine.

The following table summarizes the energetic cost for the synthesis of the phospholipid precursors from diacylglycerol.

| Phospholipid | ATP Consumed | CTP Consumed | Total High-Energy Phosphate Bonds |

|---|---|---|---|

| Phosphatidylcholine | 1 | 1 | 2 |

| Phosphatidylethanolamine | 1 | 1 | 2 |

Final Synthesis of Phosphatidylserine

The final step in the biosynthesis of phosphatidylserine is a base-exchange reaction where the head group of either phosphatidylcholine or phosphatidylethanolamine is replaced by L-serine. These reactions are catalyzed by phosphatidylserine synthase 1 (PSS1) and phosphatidylserine synthase 2 (PSS2), respectively. nih.govresearchgate.netresearchgate.net

PSS1: Phosphatidylcholine + L-serine ⇌ Phosphatidylserine + Choline

PSS2: Phosphatidylethanolamine + L-serine ⇌ Phosphatidylserine + Ethanolamine

Crucially, these base-exchange reactions are not believed to be directly dependent on the hydrolysis of ATP or other nucleotide triphosphates for energy. nih.gov Thermodynamic studies of the mixing of phosphatidylserine and phosphatidylcholine suggest that the transfer of a phosphatidylserine headgroup into a phosphatidylcholine environment has a negative free energy change, indicating that the reaction can proceed spontaneously under appropriate cellular conditions. nih.gov Therefore, the primary energetic investment in phosphatidylserine anabolism occurs during the synthesis of its precursors, L-serine, and the phospholipid backbone.

Cellular and Subcellular Localization of Bovine Phosphatidylserine

Asymmetric Distribution within Biological Membranes

A universal feature of the plasma membranes in eukaryotic cells is the non-random, or asymmetric, distribution of phospholipids (B1166683) across the bilayer. pnas.orgcolorado.edu This organization is not static but is actively maintained by the cell, which invests considerable energy to uphold it. colorado.edu In this arrangement, specific phospholipids are predominantly confined to either the outer (exoplasmic) leaflet or the inner (cytoplasmic) leaflet.

In healthy, quiescent cells, phosphatidylserine (B164497) is almost exclusively sequestered in the inner leaflet of the plasma membrane, facing the cytoplasm. nih.govnih.govcolorado.edunih.gov This localization contributes to the negative charge of the inner membrane surface and is essential for the proper function of numerous membrane-associated proteins. nih.govcolorado.edu This asymmetric distribution is a pancellular phenomenon, observed in virtually all cell types in vivo. researchgate.net While phosphatidylserine and phosphatidylethanolamine (B1630911) (PE) are concentrated in the cytoplasmic leaflet, other phospholipids like phosphatidylcholine (PC) and sphingomyelin (B164518) are primarily found in the outer leaflet. pnas.orgcolorado.edunih.gov This strict arrangement is lost during cellular events such as apoptosis (programmed cell death), where the exposure of PS on the outer leaflet serves as a critical "eat me" signal for phagocytic cells. bertin-bioreagent.comnih.govcancer.gov

The maintenance of phospholipid asymmetry is an active, energy-dependent process governed by the coordinated action of specific membrane transport proteins. colorado.edu Three main categories of proteins have been identified that regulate the movement of phospholipids, including phosphatidylserine, between the two leaflets of the membrane bilayer. nih.govresearchgate.net These transporters ensure that the specific lipid composition of each leaflet is maintained according to the cell's physiological needs.

The dynamic positioning of phosphatidylserine is controlled by three types of lipid translocators: flippases, floppases, and scramblases. nih.govnih.gov

Flippases: These are ATP-dependent transporters, specifically P4-type ATPases, that actively move aminophospholipids like phosphatidylserine and phosphatidylethanolamine from the outer (exoplasmic) leaflet to the inner (cytoplasmic) leaflet. nih.govresearchgate.netnih.gov This action is crucial for establishing and maintaining the high concentration of PS on the cytoplasmic side of the plasma membrane. nih.govresearchgate.net

Floppases: These are also ATP-dependent transporters, typically members of the ABC-transporter family, which move phospholipids in the opposite direction—from the inner leaflet to the outer leaflet. nih.govnih.gov They primarily transport phosphatidylcholine and sphingomyelin, thus contributing to lipid asymmetry. pnas.org

Scramblases: Unlike flippases and floppases, scramblases are ATP-independent and are typically activated by signals such as an increase in intracellular calcium or caspase activation during apoptosis. nih.govucsd.edu When activated, they facilitate the rapid, bidirectional, and non-specific movement of phospholipids between the leaflets, leading to the collapse of membrane asymmetry. nih.govresearchgate.netnih.gov This results in the exposure of phosphatidylserine on the cell surface, a key signal in processes like blood coagulation and the clearance of apoptotic cells. cancer.govnih.gov

| Transporter Type | Primary Substrates | Direction of Transport | Energy Requirement | Primary Function Regarding PS |

|---|---|---|---|---|

| Flippases (P4-ATPases) | Phosphatidylserine, Phosphatidylethanolamine | Outer to Inner Leaflet | ATP-dependent | Maintains PS concentration in the cytoplasmic leaflet. nih.govresearchgate.netnih.gov |

| Floppases (ABC-Transporters) | Phosphatidylcholine, Sphingomyelin | Inner to Outer Leaflet | ATP-dependent | Contributes to overall asymmetry by moving other lipids outward. pnas.orgnih.gov |

| Scramblases | Non-specific phospholipids | Bidirectional | ATP-independent (Ca²⁺ or Caspase-activated) | Collapses asymmetry, exposing PS on the outer leaflet during specific cellular events. nih.govresearchgate.netnih.gov |

Molecular Mechanisms Regulating Transmembrane Phospholipid Asymmetry

Localization within Specific Organellar Compartments

While the plasma membrane is a primary site of phosphatidylserine's functional importance, its synthesis and distribution involve other key organelles. The journey of PS through the cell begins in the endoplasmic reticulum and involves crucial transport steps to its final destinations.

Within the plasma membrane's inner leaflet, phosphatidylserine is not uniformly distributed. It is known to associate with and help form specialized microdomains, often referred to as lipid rafts. creative-proteomics.com These domains are enriched in specific lipids and proteins, acting as platforms to organize signaling molecules. creative-proteomics.com The presence of PS in these microdomains is important for the spatial localization and function of various proteins involved in signal transduction. creative-proteomics.comrupress.org For example, the localization of certain proteins like KRAS to these PS-enriched microdomains is critical for their activity. rupress.org In yeast, a lack of phosphatidylserine can lead to the formation of large, protein-free domains in the plasma membrane, highlighting the role of PS in maintaining the lateral homogeneity of the membrane. biorxiv.org

The biosynthesis of phosphatidylserine occurs primarily in the endoplasmic reticulum (ER). caymanchem.combertin-bioreagent.comnih.gov Specifically, PS synthase enzymes are highly enriched in a sub-compartment of the ER known as the mitochondria-associated membrane (MAM). ub.edunih.govfrontiersin.org The MAM is a specialized contact site where the ER and mitochondria are held in close proximity, facilitating the direct, non-vesicular transfer of lipids. nih.govbiorxiv.org

| Organelle / Membrane Region | Primary Role / Localization of PS |

|---|---|

| Plasma Membrane (Inner Leaflet) | Major site of PS concentration in healthy cells; involved in signaling and protein localization. nih.govcolorado.edu |

| Plasma Membrane (Outer Leaflet) | PS is exposed here during apoptosis and platelet activation. nih.govcancer.gov |

| Endoplasmic Reticulum (ER) | Primary site of PS biosynthesis. caymanchem.comnih.gov |

| Mitochondria-Associated Membranes (MAMs) | ER sub-domain enriched with PS synthase; site of PS transfer to mitochondria. ub.edunih.govfrontiersin.org |

| Mitochondria | Receives PS from the ER for conversion into phosphatidylethanolamine. ub.edunih.gov |

Detection in the Luminal Leaflet of the Secretory Pathway

Phosphatidylserine (PS), a critical anionic phospholipid, is primarily synthesized in the endoplasmic reticulum (ER), a central organelle in the secretory pathway. While it is well-established that PS is predominantly located on the cytoplasmic leaflet of the plasma membrane, its distribution within the intricate membrane system of the secretory pathway, particularly the luminal leaflet, has been a subject of detailed investigation. The detection and characterization of PS in the luminal leaflet of the ER and subsequent compartments of the secretory pathway are crucial for understanding the complete lifecycle and topological dynamics of this phospholipid.

Advanced methodologies have enabled researchers to probe the asymmetric distribution of phospholipids across the ER bilayer. In mammalian cells, which serve as a pertinent model for bovine cellular biology due to conserved fundamental processes, sophisticated techniques have revealed the presence of a small but significant pool of PS in the luminal leaflet of the ER.

One of the key methodologies employed for this purpose is freeze-fracture replica labeling electron microscopy . This technique allows for the visualization of the distribution of specific molecules on the fractured faces of membranes. Studies utilizing this method on mouse embryonic fibroblasts have demonstrated that while the majority of PS resides in the cytoplasmic leaflet of the ER, a detectable amount is also present in the luminal leaflet. nih.govnih.govpnas.org This asymmetric distribution is a critical feature of ER membrane topology.

Another powerful tool for detecting PS in live cells is the use of genetically encoded fluorescent biosensors . nih.govresearchgate.net For instance, the C2 domain of lactadherin fused to a green fluorescent protein (GFP-LactC2) can be specifically targeted to the lumen of the secretory pathway. nih.govresearchgate.net By directing this biosensor to the ER lumen, researchers have successfully detected the presence of PS, providing direct evidence of its existence within this compartment in living cells. nih.govresearchgate.net

The presence of PS in the luminal leaflet is further supported by investigations into the topology of the enzymes responsible for its synthesis. Phosphatidylserine synthase 1 (PSS1), a key enzyme in PS biosynthesis, is an integral membrane protein of the ER. nih.gov Topological studies of PSS1 suggest that its active site, responsible for synthesizing PS, is located on the luminal side of the ER membrane. nih.gov This finding strongly implies that newly synthesized PS molecules are initially released into the luminal leaflet of the ER.

The translocation of PS from the cytoplasmic to the luminal leaflet is mediated by enzymes known as flippases and scramblases . nih.gov While flippases are typically responsible for maintaining lipid asymmetry, scramblases can facilitate the bidirectional movement of phospholipids across the membrane, contributing to the presence of PS in the luminal leaflet under certain conditions.

Detailed Research Findings:

Research in mammalian cells has provided quantitative insights into the distribution of PS within the ER membrane. Using freeze-fracture electron microscopy, the density of PS labeling in the cytoplasmic versus the luminal (exoplasmic) leaflet of the ER has been measured. These studies reveal a clear predominance of PS in the cytoplasmic leaflet.

| Membrane Leaflet | PS Labeling Density (gold particles/µm²) | Ratio of Luminal to Cytoplasmic Labeling |

|---|---|---|

| Cytoplasmic Leaflet | ~400 | ~0.1 |

| Luminal (Exoplasmic) Leaflet | ~40 |

These findings underscore that while the concentration of PS in the luminal leaflet of the ER is substantially lower than in the cytoplasmic leaflet, it is indeed present and detectable. This luminal pool of PS is thought to be the source for its transport through the secretory pathway to other organelles like the Golgi apparatus, and eventually to the plasma membrane, where its asymmetric distribution is crucial for various cellular functions. nih.gov

Molecular Mechanisms and Functional Roles of Bovine Phosphatidylserine

Membrane Structural and Regulatory Functions

Phosphatidylserine (B164497) is not merely a structural component but an active participant in regulating the biophysical properties of the cell membrane and the function of membrane-associated proteins. nih.gov Its asymmetric distribution, primarily in the inner leaflet of the plasma membrane, is vital for numerous cellular processes. metwarebio.com

Bovine phosphatidylserine plays a critical role in the proper functioning of both integral and peripheral membrane proteins. The negatively charged headgroup of PS can engage in electrostatic interactions with proteins, influencing their localization, conformation, and activity. nih.gov This interaction is essential for the recruitment and anchoring of various signaling proteins to the inner surface of the plasma membrane. For instance, PS fine-tunes the interaction of peripheral proteins like K-Ras with the membrane, a crucial step in activating downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway. frontiersin.orgnih.gov The presence of PS in the membrane creates a specific lipid environment required by many enzymes and receptors to maintain their active conformation.

Table 1: Examples of Proteins Interacting with Phosphatidylserine

| Protein Class | Specific Example | Functional Consequence of Interaction |

|---|---|---|

| Protein Kinases | Protein Kinase C (PKC) | Anchoring to the membrane and allosteric activation. nih.gov |

| Akt/Protein Kinase B | Promotes membrane binding and phosphorylation. nih.govresearchgate.net | |

| Raf-1 | Binds to PS, facilitating its translocation and activation. nih.gov | |

| Small GTPases | K-Ras | Fine-tunes membrane interaction and subsequent signaling. nih.gov |

| Cytoskeletal Proteins | Vinculin | Controls cytoskeletal organization. researchgate.net |

The unique structure of phosphatidylserine contributes significantly to the physical properties of the cell membrane. The specific fatty acid composition of bovine-derived PS influences membrane fluidity and stability. creative-proteomics.com The presence of PS helps maintain the pliability of the lipid bilayer, which is essential for dynamic cellular processes such as vesicular transport, membrane fusion, and receptor-mediated signaling. creative-proteomics.com Its asymmetric distribution contributes to the electrochemical potential across the plasma membrane. This regulation of membrane dynamics is crucial for ensuring the proper environment for membrane protein function and cellular signaling events. metwarebio.com

Phosphatidylserine is involved in the formation and organization of specialized microdomains within the cell membrane, such as lipid rafts. creative-proteomics.com These domains are enriched in specific lipids and proteins and function as platforms for organizing and segregating membrane proteins, thereby facilitating efficient signal transduction. creative-proteomics.com By contributing to the formation of these microdomains, PS helps to spatially localize proteins involved in critical cellular processes. While the direct role of bovine PS in caveolae assembly is an area of ongoing research, its general function in organizing lipid microdomains suggests its importance in the stability and function of such specialized membrane structures.

Signal Transduction Pathways and Protein Activation

Bovine phosphatidylserine is a key cofactor in the activation of various intracellular signaling pathways that are fundamental for cell survival and function. caymanchem.com It acts as a docking site for signaling proteins and can allosterically modulate their activity upon recruitment to the membrane.

Phosphatidylserine is a well-established activator of Protein Kinase C (PKC), a family of kinases crucial for regulating numerous cellular processes. nih.gov The activation of conventional PKC isoforms is dependent on both calcium ions and phospholipids (B1166683). PS plays a direct role in recruiting PKC to the cell membrane and inducing a conformational change that renders the enzyme active. nih.gov Research has shown that the binding of PKC to membranes and its subsequent activation are cooperatively regulated by phosphatidylserine. nih.gov The sigmoidal dependence of both binding and activation on the concentration of PS suggests that a domain of PS is cooperatively sequestered around the enzyme, leading to a linear relationship between the amount of PS bound and PKC activity. nih.gov Once activated, PKC phosphorylates a wide array of downstream target proteins, initiating cascades that control cell growth, differentiation, and apoptosis.

Phosphatidylserine is a critical modulator for the activation of the protein kinase Akt (also known as Protein Kinase B), a central node in cell survival pathways. nih.govresearchgate.net Akt activation requires not only the binding of its pleckstrin homology (PH) domain to phosphatidylinositol-3,4,5-trisphosphate (PIP3) but also the presence of membrane PS. nih.govresearchgate.net PS promotes the binding of Akt to PIP3 and participates in the conformational changes necessary for its full phosphorylation and activation. nih.gov By facilitating Akt activation, PS supports neuronal survival and differentiation. nih.gov

Similarly, the Raf-1 kinase, a key component of the MAPK/ERK signaling pathway that promotes cell proliferation and survival, interacts with phosphatidylserine. nih.govnih.gov The N-terminal cysteine-rich domain of Raf-1 interacts selectively with PS, which is a crucial step for its translocation from the cytosol to the membrane. nih.gov While Raf-1 also has a distinct binding domain for phosphatidic acid, its interaction with PS is an important part of the regulatory mechanism that controls its localization and subsequent activation in vivo. nih.gov

Table 2: Role of Bovine Phosphatidylserine in Key Signaling Pathways

| Pathway | Key Protein Modulated | Mechanism of Modulation by PS | Cellular Outcome |

|---|---|---|---|

| PKC Signaling | Protein Kinase C (PKC) | Cooperative binding and allosteric activation at the membrane. nih.gov | Regulation of cell growth, differentiation, apoptosis. |

| PI3K/Akt Pathway | Akt (Protein Kinase B) | Promotes PIP3 binding and facilitates activating phosphorylation. nih.gov | Promotion of cell survival and inhibition of apoptosis. nih.govnih.gov |

| MAPK/ERK Pathway | Raf-1 Kinase | Facilitates membrane translocation via interaction with the N-terminal domain. nih.gov | Regulation of cell proliferation and survival. nih.gov |

Specific Interactions with Key Signaling Proteins (e.g., Synapsin I, Tau, K-Ras)

Synapsin I: This synaptic vesicle-specific phosphoprotein is critical for regulating neurotransmitter release. Synapsin I is composed of a globular head domain and an elongated, basic tail. nih.gov Phosphatidylserine interacts with high affinity with the head region of Synapsin I. nih.gov This interaction causes a conformational change in Synapsin I, allowing its hydrophobic amino-terminal segment to insert into the synaptic vesicle membrane. nih.gov This anchoring to the vesicle membrane is crucial for its role in clustering synaptic vesicles and modulating their fusion with the presynaptic membrane during exocytosis. nih.govnih.gov The interaction between Synapsin I and phospholipids like PS is largely independent of the protein's phosphorylation state. nih.gov

Tau: Tau is a microtubule-associated protein that is abundant in neurons and is implicated in neurodegenerative diseases known as tauopathies. Phosphatidylserine can interact with Tau and alter its conformation and antigenic properties. nih.gov This conformational change can impair the ability of certain kinases, such as mitogen-activated protein kinase, to phosphorylate Tau. nih.gov Additionally, the interaction with PS can decrease Tau's association with microtubules. nih.gov In pathological conditions, such as in certain neurodegenerative diseases, neurons with Tau inclusions have been observed to abnormally expose high amounts of phosphatidylserine on their outer membrane leaflet, signaling for their phagocytosis by microglia. consensus.app

K-Ras: K-Ras is a small GTPase that acts as a molecular switch in signaling pathways controlling cell proliferation, differentiation, and survival. For K-Ras to be biologically active, it must be localized to the inner leaflet of the plasma membrane. This localization is critically dependent on phosphatidylserine. biorxiv.org The C-terminal membrane anchor of K-Ras has a specific binding preference for PS. biorxiv.org This interaction is not merely electrostatic; it involves molecular specificity that helps anchor K-Ras to the membrane, facilitating the formation of nanoclusters which are essential platforms for signal transmission. Depletion of PS from the plasma membrane leads to the mislocalization of K-Ras and a reduction in its signaling activity.

| Protein | Interacting Domain | Functional Consequence of Interaction | Reference |

|---|---|---|---|

| Synapsin I | Globular head domain | Induces conformational change, promotes insertion into synaptic vesicle membrane, and aids in vesicle clustering. | nih.govnih.gov |

| Tau | Not specified | Alters protein conformation, impairs phosphorylation by certain kinases, and decreases microtubule association. | nih.gov |

| K-Ras | C-terminal polybasic domain and prenyl group | Essential for correct plasma membrane localization, nanoclustering, and subsequent signal transduction. | biorxiv.org |

Implications for Neuronal Survival, Neurite Growth, and Synaptogenesis

Phosphatidylserine is fundamental to the structural integrity and function of neuronal membranes and plays a significant role in critical neuronal processes. Supplementation with bovine cortex-derived PS has been shown in clinical studies to improve cognitive functions such as memory and learning. alzdiscovery.orgnih.gov These macroscopic effects are rooted in PS's molecular roles in neuronal survival, the growth of neurites (axons and dendrites), and the formation of synapses (synaptogenesis).

Neuronal Survival: Phosphatidylserine is essential for the activation of several key signaling pathways that promote neuronal survival and differentiation. Proteins such as Akt (Protein Kinase B) and Protein Kinase C (PKC) require interaction with PS at the inner leaflet of the plasma membrane for their activation. nih.gov These kinases are central to signaling cascades that suppress apoptosis (programmed cell death) and support cell growth. By facilitating the function of these pro-survival proteins, PS contributes directly to maintaining the health and viability of neurons. drugbank.com

Neurite Growth and Synaptogenesis: The dynamic processes of neurite outgrowth and the formation of new synapses are critical for brain development, learning, and memory. Lysophosphatidylserine (B10771985), a metabolite of PS, has been shown to enhance nerve growth factor-induced neural differentiation, suggesting a role in tissue restoration and neuroprotection after brain injury. nih.gov Furthermore, PS is enriched in dendritic spines, the small protrusions on dendrites that form the postsynaptic part of most excitatory synapses. biorxiv.org Its presence is crucial for the proper targeting and function of synaptic proteins. During brain development, the process of synaptic pruning, where unnecessary synapses are eliminated, is vital for refining neural circuits. The externalization of PS on specific synapses can act as a signal for their removal by microglia, the brain's resident immune cells. biorxiv.org This highlights PS's dual role in both the formation and refinement of neural connections.

| Neuronal Process | Mechanism of Action | Functional Outcome | Reference |

|---|---|---|---|

| Neuronal Survival | Acts as a cofactor for the activation of pro-survival kinases like Akt and PKC. | Suppression of apoptosis and promotion of neuronal health. | nih.govdrugbank.com |

| Neurite Growth | Its metabolite, lysophosphatidylserine, enhances nerve growth factor-induced differentiation. | Supports the extension of axons and dendrites and may aid in neural repair. | nih.gov |

| Synaptogenesis & Synaptic Pruning | Enriched in dendritic spines, contributing to synapse structure. Externalization acts as a signal for removal of synapses by microglia. | Contributes to the formation and refinement of neural circuits. | biorxiv.org |

Apoptosis and Phagocytic Cell Recognition Mechanisms

Externalization as an "Eat-Me" Signal for Efferocytosis

In healthy cells, phosphatidylserine is strictly segregated to the inner leaflet of the plasma membrane. novusbio.com During the early stages of apoptosis, this asymmetry is lost, and PS becomes exposed on the outer surface of the cell. novusbio.comfrontiersin.org This externalized PS is arguably the most well-characterized and evolutionarily conserved "eat-me" signal for phagocytes. nih.govnih.gov The process of clearing apoptotic cells is termed efferocytosis, and the exposure of PS is a critical trigger for this process. nih.gov By displaying PS, the dying cell signals to professional phagocytes (like macrophages) and non-professional phagocytes that it is ready for safe removal. nih.gov This rapid clearance is essential to prevent the release of potentially harmful intracellular contents that could trigger inflammation and damage surrounding tissues. nih.gov

Role of Specific Phospholipid Scramblases (e.g., TMEM16F, XKR8) in Apoptotic Phosphatidylserine Exposure

The movement of PS from the inner to the outer leaflet of the plasma membrane is not a passive process but is actively mediated by proteins called scramblases. During apoptosis, this process is primarily driven by the coordinated action of inactivating "flippases" (which normally keep PS on the inner leaflet) and activating scramblases. frontiersin.orgnih.gov

XKR8: The XK-related protein 8 (Xkr8) is a key scramblase activated during apoptosis. frontiersin.orgnih.gov Xkr8 possesses a recognition site that is cleaved by activated caspase-3, a central executioner enzyme in the apoptotic cascade. nih.govpnas.org This cleavage event activates Xkr8's scramblase activity, leading to the rapid and irreversible exposure of PS on the cell surface. nih.govbiorxiv.org This caspase-dependent activation ensures that PS exposure is tightly linked to the cell's commitment to undergo apoptosis. nih.gov

TMEM16F: Transmembrane protein 16F (TMEM16F) is another important phospholipid scramblase. Unlike Xkr8, TMEM16F is activated by elevated intracellular calcium concentrations. nih.govbiorxiv.org While it can contribute to PS exposure in some forms of cell death, its activation is not strictly dependent on the apoptotic caspase cascade. pnas.org TMEM16F-mediated PS exposure is often reversible and associated with cellular activation processes, such as in platelets, but it can also play a role in pathological conditions within the tumor microenvironment. nih.govnih.gov

Engagement of Phosphatidylserine Receptors on Phagocytic Cells

Once PS is exposed on the apoptotic cell surface, it is recognized by a variety of receptors on phagocytic cells. This recognition can be direct, where the receptor binds to PS itself, or indirect, involving a soluble bridging molecule that binds to PS on the apoptotic cell and to a receptor on the phagocyte. researchgate.net

Direct Recognition:

T-cell immunoglobulin and mucin domain (TIM) family: Receptors like TIM-1 and TIM-4 are expressed on phagocytes and can directly bind to PS, playing a role in the tethering and engulfment of apoptotic cells. nih.govnih.gov

Stabilin-1 and Stabilin-2: These are large transmembrane receptors, particularly Stabilin-2, that act as PS receptors to mediate the clearance of apoptotic cells. nih.govnih.gov

Other receptors: Brain-specific angiogenesis inhibitor 1 (BAI1) and CD300 family receptors also function as direct PS receptors. nih.govnih.gov

Indirect Recognition:

Tyro3, Axl, Mer (TAM) receptors: This family of receptor tyrosine kinases (Tyro3, Axl, and Mer) does not bind PS directly. Instead, they bind to soluble bridging proteins, Growth arrest-specific 6 (Gas6) and Protein S (ProS), which in turn bind to PS on the apoptotic cell surface. nih.govnih.govlemkelab.org

Integrins: Receptors like αvβ3 and αvβ5 integrins can recognize apoptotic cells via the bridging molecule Milk Fat Globule-EGF Factor 8 (MFG-E8), which binds to PS. portlandpress.com

Contribution to Cellular Homeostasis through Clearance of Apoptotic Cells

The efficient removal of billions of apoptotic cells that die daily in the human body is fundamental for maintaining tissue homeostasis. nih.govnih.gov The PS-mediated efferocytosis pathway is central to this process.

| Category | Molecule(s) | Function | Activation/Mechanism | Reference |

|---|---|---|---|---|

| Scramblases | XKR8 | Mediates PS exposure during apoptosis. | Activated by caspase-3 cleavage. | nih.govpnas.org |

| TMEM16F | Mediates PS exposure. | Activated by increased intracellular Ca2+. | nih.govpnas.org | |

| Phagocytic Receptors | TIMs, Stabilins, BAI1 | Directly bind to exposed PS on apoptotic cells. | Direct ligand-receptor interaction. | nih.govnih.gov |

| TAMs, Integrins | Indirectly recognize PS via bridging molecules. | Bind to opsonins like Gas6, ProS, or MFG-E8. | nih.govlemkelab.org | |

| Homeostatic Outcome | Efferocytosis | Prevents secondary necrosis and inflammation; promotes anti-inflammatory signaling. | PS recognition triggers engulfment and release of anti-inflammatory cytokines. | nih.govnih.gov |

Exploitation of Phosphatidylserine Externalization by Pathogens for Cellular Entry

Phosphatidylserine (PS), a key phospholipid typically confined to the inner leaflet of the plasma membrane, plays a critical role in cellular signaling, particularly in the process of apoptosis. When a cell undergoes programmed cell death, PS is externalized to the outer membrane surface, acting as an "eat-me" signal for phagocytes to initiate clearance. nih.govcdc.gov This fundamental biological process, however, is exploited by various pathogens as a mechanism for cellular entry, a strategy often termed "apoptotic mimicry." wikipedia.org

Viruses, in particular, have been shown to utilize this pathway. By incorporating PS into their own envelopes or by inducing its exposure on the surface of infected cells, viruses can mimic apoptotic bodies. This allows them to be recognized and engulfed by phagocytic cells through PS receptors, thereby gaining entry into the host cell while evading the immune response. wikipedia.org The process of phagocytosis triggered by PS is a key mechanism for the removal of apoptotic cells, crucial for tissue homeostasis and development. nih.gov The recognition of externalized PS on an apoptotic cell by a phagocyte is a critical step that initiates uptake. nih.govsemanticscholar.org This interaction is mediated by a variety of receptors on the phagocyte that can bind directly to PS or indirectly through bridging proteins. nih.gov

The mechanism involves the phagocyte recognizing the surface PS, which then stimulates membrane ruffling and macropinocytosis, leading to the engulfment of the particle. semanticscholar.orgrupress.org This process is not only a passive entry route but can also modulate the host's inflammatory response. The ingestion of apoptotic cells is generally considered an anti-inflammatory event, and pathogens leveraging this pathway may benefit from a dampened immune reaction. nih.gov

Neurobiological Functions in Cellular and Synaptic Processes

Bovine phosphatidylserine is a crucial component of neuronal membranes, accounting for a significant portion of the total phospholipids in the brain. wikipedia.orgingredients-lonier.comnih.gov Its unique biochemical properties enable it to play a pivotal role in a multitude of cellular and synaptic functions essential for brain health and cognitive processes. nih.govalzdiscovery.org

Regulation of Neurotransmitter Release and Receptor Function at Synapses

Phosphatidylserine is deeply involved in the fundamental process of neurotransmission. It is a key modulator of synaptic vesicle release, the mechanism by which neurons communicate. PS facilitates the fusion of synaptic vesicles, which contain neurotransmitters, with the presynaptic membrane, a critical step for exocytosis. ingredients-lonier.comfrontiersin.org This process is calcium-dependent and mediated by the interaction between PS and specific proteins like synaptotagmin I, a primary calcium sensor. nih.govfrontiersin.orgmolbiolcell.orgmolbiolcell.org By influencing membrane fluidity and participating in the formation of the SNARE complex, PS ensures the efficient and timely release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine into the synaptic cleft. ingredients-lonier.comnih.govfrontiersin.orgcaringsunshine.comcaldic.com

Beyond its presynaptic role, PS also influences postsynaptic receptor function. It modulates the activity of various receptors and ion channels embedded in the neuronal membrane. ingredients-lonier.comnih.gov For instance, studies have shown that PS can affect the density and affinity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning. nih.gov It also impacts the cholinergic system by promoting the synthesis of acetylcholine and reducing its degradation. enzymecode.com This dual action on both the release and reception of neurochemical signals underscores its importance in maintaining robust synaptic communication. naturalthrive.co.uk

Modulation of Synaptic Activity and Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Phosphatidylserine is a significant contributor to this process. It supports long-term potentiation (LTP), a persistent strengthening of synapses that is vital for memory formation. naturalebiopharma.comnootropicsexpert.com The presence of adequate PS in neuronal membranes helps maintain the fluidity and structural integrity required for the dynamic changes that occur during synaptic plasticity. ingredients-lonier.com

Research indicates that PS promotes the formation of new synaptic connections and the maintenance of dendritic spines, which are crucial for establishing stable neural networks. ingredients-lonier.com By enhancing the communication efficiency between brain cells, PS supports cognitive functions like learning, memory consolidation, and recall. nih.govnaturalthrive.co.uktaylormdformulations.com Studies have demonstrated that PS supplementation can improve both short-term and long-term memory. naturalthrive.co.uk For example, liposomes containing PS have been found to protect against the impairment of LTP caused by inflammatory agents like lipopolysaccharide (LPS), suggesting a role in preserving synaptic function under stress. nih.gov

Influence on Neuroendocrine Systems, Including the Hypothalamic-Pituitary-Adrenal Axis

Bovine phosphatidylserine has been shown to modulate the body's primary stress response system, the Hypothalamic-Pituitary-Adrenal (HPA) axis. The HPA axis governs the release of cortisol, a key stress hormone. clevelandclinic.org Elevated cortisol levels, particularly when chronic, can have detrimental effects on the brain and body. lifeextension.com

Research Findings on Bovine Phosphatidylserine and Cortisol Response

| Study Focus | Key Finding | Source Material | Reference |

|---|---|---|---|

| Response to Strenuous Exercise | Effectively blunted the rise of cortisol and ACTH. | Bovine-derived PS | diagnostechs.com |

| Response to Moderate Intensity Exercise | A 600 mg daily dose for 10 days blunted the cortisol response. | Soy-derived PS | nih.gov |

| Response to Intensive Resistance Training | An 800 mg dose reduced the cortisol response by 20%. | Soy-derived PS | nih.gov |

| General Stress Response | PS supplementation can reduce the body's levels of cortisol, a hormone produced in response to stress. | General | verywellmind.com |

Alterations of Phosphatidylserine Asymmetry in Neuropathophysiological Contexts

The strict asymmetric distribution of PS, confined to the inner leaflet of the plasma membrane, is vital for normal cellular function. The loss of this asymmetry, leading to the exposure of PS on the cell surface, is a hallmark of apoptosis but is also implicated in various neuropathophysiological conditions.

In the context of neurodegenerative diseases, abnormal PS externalization has been observed. For example, altered PS asymmetry in synaptosomal membranes has been noted in mild cognitive impairment and Alzheimer's disease. nih.gov This disruption can trigger inflammatory responses and contribute to the neuronal damage seen in these conditions.

In Parkinson's disease, while the evidence is less robust, some early studies suggested that bovine-derived PS might improve cognitive symptoms and mood. caringsunshine.compeacehealth.org Although large-scale trials are lacking, animal studies have indicated potential neuroprotective effects or an enhancement of dopaminergic activity, which is relevant to the pathology of Parkinson's. caringsunshine.com However, current scientific validation for its use as a standard therapy remains weak. caringsunshine.comijsra.netijsra.net

Neuroprotective Properties and Promotion of Neural Differentiation

Phosphatidylserine exhibits significant neuroprotective properties. It is essential for maintaining the health and integrity of nerve cell membranes and myelin. nih.govcaldic.com PS supports neuronal survival by activating key signaling pathways, such as the Akt and protein kinase C (PKC) pathways. wikipedia.orgnih.gov

Furthermore, PS plays a role in neurogenesis and neural repair. It promotes healthy nerve growth factor (NGF) and supports the processes needed for creating new neurons and synapses. naturalebiopharma.comnootropicsexpert.com In vitro studies have shown that a metabolite of PS, lyso-phosphatidylserine, can enhance nerve growth factor-induced neural differentiation, suggesting a role in tissue restoration after brain injury. nih.gov Research on neural progenitor cells (NPCs) has demonstrated that PS can increase the growth of neurospheres, indicating a positive effect on NPC proliferation. researchgate.net

Summary of Neurobiological Functions of Bovine Phosphatidylserine

| Function | Mechanism of Action |

|---|---|

| Neurotransmitter Release | Facilitates synaptic vesicle fusion with the presynaptic membrane via interaction with synaptotagmin and the SNARE complex. ingredients-lonier.comnih.govfrontiersin.orgmolbiolcell.org |

| Receptor Function | Modulates the activity of ion channels and receptors like the NMDA receptor. nih.govingredients-lonier.comnih.gov |

| Synaptic Plasticity | Supports long-term potentiation (LTP) and the formation of new synaptic connections. ingredients-lonier.comnaturalebiopharma.comnootropicsexpert.com |

| HPA Axis Regulation | Blunts the stress-induced release of ACTH and cortisol. diagnostechs.comzrtlab.com |

| Neuroprotection | Maintains neuronal membrane integrity and supports cell survival through signaling pathways like Akt and PKC. wikipedia.orgnih.govnih.gov |

| Neural Differentiation | Promotes nerve growth factor (NGF) and proliferation of neural progenitor cells. nih.govnaturalebiopharma.comresearchgate.net |

Immunological and Inflammatory Regulatory Mechanisms

Phosphatidylserine (PS), a key phospholipid component of cell membranes, plays a critical role in regulating the immune system. While typically confined to the inner leaflet of the plasma membrane in healthy cells, its exposure on the cell surface is a pivotal signal in various physiological and pathological processes, including apoptosis, coagulation, and inflammation. mdpi.comnih.gov Bovine-derived phosphatidylserine has been a subject of research to understand these immunomodulatory functions.

Activation of Coagulation and Inflammatory Pathways under Pathological Conditions

Under normal physiological conditions, phosphatidylserine is maintained on the inner side of the cell membrane. However, in pathological states such as cell activation, injury, or death, PS can be exposed on the outer cell surface. nih.gov This externalization is a critical event that can initiate both coagulation and inflammatory responses.

On the surface of activated platelets, exposed PS provides a negatively charged platform essential for the assembly of key coagulation factor complexes, such as the tenase and prothrombinase complexes. nih.gov This assembly dramatically accelerates the generation of thrombin, a central enzyme in the coagulation cascade that leads to the formation of a fibrin clot to ensure hemostasis. nih.govnih.gov

Pathological conditions, including viral infections, can trigger PS exposure on various cells, including endothelial cells. nih.gov This event not only promotes coagulation but is also intertwined with inflammatory responses. nih.gov The failure to efficiently clear apoptotic cells with exposed PS can lead to secondary necrosis, causing the release of pro-inflammatory cytokines and triggering inflammation. nih.gov Thus, the exposure of PS serves as a crucial link between cell distress, the coagulation system, and the inflammatory response. nih.gov

Anti-inflammatory Signaling Mediated via Phosphatidylserine Receptors

The externalization of PS on apoptotic cells is the most well-known "eat-me" signal for phagocytes, such as macrophages and dendritic cells. mdpi.comnih.gov The recognition and engulfment of these apoptotic cells, a process known as efferocytosis, is a fundamental mechanism for maintaining tissue homeostasis and preventing inflammation. nih.govrutgers.edu This process is mediated by a variety of PS receptors and bridging molecules that recognize exposed PS. mdpi.com

The interaction of PS with its receptors on phagocytes actively suppresses inflammatory responses. Instead of triggering the production of pro-inflammatory cytokines, the engulfment of PS-exposing apoptotic cells leads to the secretion of anti-inflammatory and immunosuppressive cytokines, including Interleukin-10 (IL-10) and Transforming growth factor-beta (TGF-β). mdpi.comnih.gov Simultaneously, this interaction decreases the secretion of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-12. nih.gov Research using bovine cortex phosphatidylserine (BC-PS) has demonstrated its ability to inhibit the release of the pro-inflammatory cytokine TNF. nih.gov This anti-inflammatory signaling is crucial for preventing autoimmune reactions and resolving inflammation. researchgate.net

Several receptors and bridging molecules are involved in mediating these anti-inflammatory effects.

| Receptor/Bridging Molecule | Function in PS Recognition and Signaling |

| TAM Receptors (Tyro3, Axl, Mer) | Family of receptor tyrosine kinases that, via bridging molecules like Gas6 and Protein S, bind to PS and initiate anti-inflammatory signaling pathways. nih.govnih.gov |

| Stabilin-1 and Stabilin-2 | Phagocytic receptors that can directly bind to PS on apoptotic cells, leading to their engulfment and the secretion of anti-inflammatory cytokines like TGF-β. mdpi.commdpi.com |

| Brain-specific angiogenesis inhibitor 1 (BAI1) | A receptor that directly binds to PS and is involved in promoting the engulfment of apoptotic cells. mdpi.com |

| Milk-fat globule EGF-factor 8 (MFG-E8) | A bridging molecule that links PS on apoptotic cells to integrin receptors on phagocytes, facilitating clearance. mdpi.com |

Involvement in T Cell Activation Processes

Phosphatidylserine dynamics are also integral to the activation of T lymphocytes. Following T cell receptor (TCR)-mediated activation, PS is transiently redistributed to the outer leaflet of the T cell membrane. nih.govbmj.com This externalization of PS is a non-apoptotic event and appears to be a physiological consequence of T cell activation. nih.govpnas.org

This activation-induced PS exposure has been explored as a target for modulating T cell function. For instance, chimeric fusion proteins, such as one combining Annexin (B1180172) V (a protein with high affinity for PS) and Interleukin-2 (IL-2), can specifically bind to the surface of activated T cells. nih.gov This targeted delivery of IL-2 to activated T cells has been shown to be significantly more effective at enhancing T cell activation and promoting the expansion of antigen-specific T cells compared to standard recombinant IL-2. nih.gov

Furthermore, the enzymatic modification of PS can generate lipid mediators, such as lyso-phosphatidylserine, which are also implicated in biological processes including T cell activation. nih.gov Targeting antigens to PS-positive structures has also been shown to induce more efficient CD8 T cell activation and IFN-gamma production, suggesting that PS exposure plays a role in shaping the adaptive immune response. bohrium.com

Modulation of Immune Cell Activity in Disease Models

The immunomodulatory properties of bovine phosphatidylserine have been demonstrated in preclinical disease models, particularly in the context of autoimmunity. In a mouse model of multiple sclerosis known as experimental autoimmune encephalomyelitis (EAE), treatment with bovine cortex phosphatidylserine (BC-PS) showed significant therapeutic effects. nih.gov

Mice treated with BC-PS displayed a marked reduction in the clinical severity of EAE and had minimal central nervous system pathology compared to untreated controls. nih.gov A key mechanism underlying this effect was the inhibition of pro-inflammatory cytokine production. Lymph node and spleen cell cultures from the BC-PS-treated animals showed a dramatic 80% to 90% reduction in the production of TNF, a critical inflammatory mediator in EAE and multiple sclerosis. nih.gov

Research Findings on Bovine Phosphatidylserine in EAE Model

| Parameter | Control Group | BC-PS Treated Group | Reference |

|---|---|---|---|

| Clinical Signs of EAE | Severe | Minimal (in only 20% of mice) | nih.gov |

| Central Nervous System Pathology | Severe | Minimal | nih.gov |

| TNF Production | Normal levels | 80-90% reduction | nih.gov |

These findings highlight the potential of bovine PS to abrogate or significantly reduce the severity of autoimmune disease by modulating immune cell activity and suppressing key inflammatory pathways without causing permanent inhibition of effector T cells. nih.gov In other disease contexts, such as cancer, PS exposed on tumor cells and tumor vasculature contributes to an immunosuppressive microenvironment, hindering anti-tumor immune responses. nih.govmdpi.com This has led to the development of PS-targeting therapies aimed at reversing this immunosuppression. nih.gov

Comparative Biochemistry and Translational Relevance of Bovine Phosphatidylserine

Distinctions in Fatty Acyl Chain Composition Across Different Biological Sources

The biological efficacy of phosphatidylserine (B164497) is significantly influenced by the nature of the fatty acid chains attached to its glycerol (B35011) backbone. Phosphatidylserine from different biological sources exhibits distinct fatty acyl profiles, which in turn may affect its functional properties.

Bovine brain-derived phosphatidylserine (BC-PS) is characterized by a high concentration of long-chain fatty acids, with a notable abundance of stearic acid (18:0) and the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA; 22:6). nih.govnih.gov Specifically, in the gray matter of the bovine brain, stearic acid is predominantly found at the sn-1 position, while DHA is the most abundant fatty acid at the sn-2 position. nih.gov This high DHA content is a hallmark of brain phosphatidylserine and is believed to be crucial for its role in supporting neuronal structure and function. nih.gov

In contrast, phosphatidylserine derived from plant sources, such as soybeans (Soy-PS), has a markedly different fatty acid composition. Soy-PS is typically rich in linoleic acid (18:2) and oleic acid (18:1) but is notably devoid of DHA. nih.govfda.gov This fundamental difference in the fatty acid profile is a key consideration when evaluating the potential biological activities of PS from different origins. wikipedia.org

Phosphatidylserine can also be sourced from eggs and marine organisms. Egg yolk-derived PS contains a mix of saturated and unsaturated fatty acids, with linoleic acid being a predominant polyunsaturated fatty acid. nih.gov Marine sources, such as fish and squid, yield phosphatidylserine that is, similar to bovine brain PS, rich in DHA. nih.govgoogle.com Transphosphatidylated fish liver PS (T-FL-PS) has been shown to contain a high content of DHA-containing species, even more so than bovine cortex PS. nih.gov

The following table provides a comparative overview of the typical fatty acid composition of phosphatidylserine from various sources.

| Source | Predominant Saturated Fatty Acid | Predominant Monounsaturated Fatty Acid | Predominant Polyunsaturated Fatty Acid | Key Distinguishing Feature |

| Bovine Cortex | Stearic Acid (18:0) | Oleic Acid (18:1) | Docosahexaenoic Acid (DHA; 22:6) | High in DHA and stearic acid |

| Soybean | Palmitic Acid (16:0) | Oleic Acid (18:1) | Linoleic Acid (18:2) | Lacks DHA |

| Egg Yolk | Palmitic Acid (16:0) | Oleic Acid (18:1) | Linoleic Acid (18:2), Arachidonic Acid (20:4) | Contains arachidonic acid |

| Marine (Fish/Squid) | Palmitic Acid (16:0) | Oleic Acid (18:1) | Docosahexaenoic Acid (DHA; 22:6), Eicosapentaenoic Acid (EPA; 20:5) | Very high in DHA and EPA |

This table presents a generalized summary of fatty acid profiles, and specific compositions can vary based on the specific species and extraction methods.

Specific Roles of Phosphatidylserine in Bovine Biological Systems

Phosphatidylserine is a ubiquitous and essential component of cell membranes in bovine species, playing critical roles in various physiological processes, from milk production to reproduction.

Phosphatidylserine is a natural constituent of bovine milk, where it is primarily associated with the milk fat globule membrane (MFGM). nih.govnih.gov The MFGM is a complex trilayer membrane that surrounds the lipid droplets in milk and is derived from the apical plasma membrane of mammary epithelial cells during secretion. nih.gov

Comprehensive lipidomic analyses of bovine milk have identified a diverse array of phosphatidylserine species. One study detected over 60 distinct molecular species of PS in bovine milk. acs.org While phosphatidylserine is one of the less abundant phospholipid classes in milk, it plays a significant role in the structure and function of the MFGM. nih.govresearchgate.net The major phospholipid classes in bovine milk are phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and sphingomyelin (B164518) (SM). nih.govacs.org

The concentration of phosphatidylserine in bovine milk can vary. Buttermilk, a byproduct of butter production, is a particularly rich source of MFGM components and, consequently, phosphatidylserine. google.com The table below summarizes the relative abundance of major phospholipid classes in bovine milk fat.

| Phospholipid Class | Relative Abundance (% of total phospholipids) |

| Phosphatidylethanolamine (PE) | 26.4 - 72.3% |

| Phosphatidylcholine (PC) | 8.0 - 45.5% |

| Sphingomyelin (SM) | 4.1 - 29.2% |

| Phosphatidylinositol (PI) | 1.4 - 14.1% |

| Phosphatidylserine (PS) | 2.0 - 16.1% |

Data compiled from various studies; ranges reflect differences in analytical methods, breed, and lactation stage. nih.gov

In bovine spermatozoa, phosphatidylserine plays a crucial role in the processes leading to successful fertilization. In healthy, non-capacitated sperm, PS is asymmetrically distributed and predominantly located in the inner leaflet of the plasma membrane. nih.govbioscientifica.com This localization is actively maintained and is essential for sperm cell homeostasis.

During capacitation, the series of physiological changes that spermatozoa undergo to become competent to fertilize an oocyte, the organization of the sperm plasma membrane is altered. While some studies in other species have suggested that PS may become externalized on the surface of viable sperm during capacitation, research in boar spermatozoa indicates that PS remains in the inner leaflet in viable, capacitated cells. nih.govbioscientifica.com The externalization of PS is more commonly associated with apoptosis or cell death in spermatozoa. nih.gov

The expression of phosphatidylserine on bovine sperm has been investigated as a potential marker of fertility. vt.edu Research has shown that there is a significant difference in PS levels between uncapacitated and capacitated bovine sperm samples. vt.edu The process of cryopreservation, which is widely used for bovine semen, has been found to significantly decrease the levels of phosphatidylserine in frozen-thawed sperm compared to fresh samples, which may impact the fertilization capability of the sperm. vt.edu The dynamic changes in PS localization and expression are critical for the acrosome reaction, the process by which the sperm releases enzymes to penetrate the zona pellucida of the oocyte. nih.govnih.gov

Advanced Research Methodologies and Experimental Models in Phosphatidylserine Studies

Extraction and Purification Techniques

The initial step in studying bovine phosphatidylserine (B164497) involves its extraction from brain tissue, followed by rigorous purification to separate it from other lipids and cellular components.

Historically, the primary source for commercial and research-grade phosphatidylserine was bovine brain, due to its relatively high concentration of this phospholipid. The large-scale extraction process typically begins with the homogenization of brain tissue, followed by solvent extraction. A common method involves the use of a chloroform (B151607) and methanol (B129727) mixture to effectively solubilize the lipids. Another solvent system that has been employed is hexane-isopropanol.

A patented method for extracting phosphatidylserine from bovine brain outlines a multi-step process. This process starts with a chloroform and methanol mixing extraction. The resulting mixture is filtered, and a sodium chloride water solution is added to the filtrate to facilitate phase separation. The lipid-containing organic layer is then collected and washed to yield a crude extract. This crude material is then subjected to further purification steps.

It is important to note that concerns regarding bovine spongiform encephalopathy (BSE), or "mad cow disease," have led to a significant shift away from bovine-derived PS for many applications, with alternative sources like soy and sunflower lecithin (B1663433) becoming more prevalent. However, the methodologies developed for bovine brain PS laid the groundwork for phospholipid extraction and purification in general.

Following crude extraction, chromatographic techniques are essential for isolating phosphatidylserine to a high degree of purity.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for purifying PS from a mixture of phospholipids (B1166683). Reversed-phase HPLC, in particular, separates molecules based on their hydrophobicity. In the context of PS, this allows for the separation of different molecular species based on the length and degree of unsaturation of their fatty acid chains. For instance, different PS species from bovine brain have been successfully resolved using a C18 reversed-phase column with a mobile phase consisting of methanol and a potassium phosphate (B84403) buffer.

Anion-Exchange Chromatography: This technique separates molecules based on their net negative charge. As an acidic phospholipid, phosphatidylserine carries a net negative charge at neutral pH, allowing it to bind to a positively charged stationary phase in an anion-exchange column. Other neutral or zwitterionic phospholipids, such as phosphatidylcholine and phosphatidylethanolamine (B1630911), will not bind as strongly and can be washed away. The bound phosphatidylserine can then be eluted by changing the pH or increasing the salt concentration of the mobile phase. This method is highly effective for purifying PS from other phospholipid classes.

Analytical and Quantification Methods

Once purified, a variety of advanced analytical techniques are used to characterize and quantify bovine phosphatidylserine, providing detailed information about its molecular structure and composition.

Analytical HPLC is a cornerstone for the quantification and analysis of phosphatidylserine. The choice of detector is critical, as phospholipids lack a strong chromophore for standard UV detection.

Evaporative Light Scattering Detection (ELSD): This detection method is well-suited for lipid analysis. The HPLC eluent is nebulized and the mobile phase is evaporated, leaving behind fine particles of the analyte (PS). These particles scatter a beam of light, and the amount of scattered light is proportional to the mass of the analyte. ELSD is a "universal" detector for non-volatile compounds and has been successfully used for the separation and quantification of major phospholipid classes, including PS from bovine brain. A simplified ternary mobile phase gradient of hexane, isopropanol, and water can be used to achieve separation in under 15 minutes chiralizer.com. However, the detector's response can be non-linear, which needs to be accounted for in quantitative analysis.

Charged Aerosol Detection (CAD): Similar to ELSD, CAD is a mass-based detection method. After nebulization and solvent evaporation, the resulting analyte particles are charged by a stream of ionized nitrogen. The charged particles are then transferred to a collector where the aggregate electrical charge is measured. CAD generally offers better sensitivity and a wider dynamic range compared to ELSD, making it a powerful tool for phospholipid analysis.

Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of phosphatidylserine, particularly for identifying the various molecular species present in a sample from bovine brain.

Electrospray Ionization (ESI): ESI is a soft ionization technique that allows for the analysis of large, non-volatile molecules like phospholipids without significant fragmentation. When coupled with tandem mass spectrometry (MS/MS), it provides a wealth of structural information. In the negative ion mode, PS readily forms a deprotonated molecule [M-H]⁻. A characteristic fragmentation pattern for PS in MS/MS is the neutral loss of the serine headgroup (a loss of 87 Da), which can be used to specifically identify PS species in a complex lipid mixture researchgate.net.

By analyzing the fragmentation of the parent ion, the fatty acids attached to the glycerol (B35011) backbone can be identified. This allows for a comprehensive profiling of the different molecular species of PS. For example, studies on bovine brain PS have identified species containing various combinations of fatty acids.

Interactive Data Table: Predominant Molecular Species of Bovine Brain Phosphatidylserine

| Molecular Species (sn-1/sn-2) | Description |

| 18:0/18:1 | 1-stearoyl-2-oleoyl-sn-glycero-3-phosphorylserine |

| 18:0/22:6 (DHA) | 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphorylserine |

This table represents some of the major molecular species identified in bovine brain phosphatidylserine. The exact proportions can vary.

The process begins with the hydrolysis of the fatty acids from the glycerol backbone of the PS molecule. These liberated fatty acids are then derivatized, typically through methylation, to form fatty acid methyl esters (FAMEs). This derivatization step is necessary to make the fatty acids volatile enough for GC analysis.

The FAMEs are then separated on a capillary GC column and detected by a Flame Ionization Detector (FID). The retention time of each FAME is compared to that of known standards, allowing for the identification of the individual fatty acids. The area under each peak is proportional to the amount of that fatty acid in the sample, enabling quantitative analysis of the fatty acid composition.

Research has shown that phosphatidylserine from bovine brain has a characteristic fatty acid profile. It is particularly rich in stearic acid (18:0), predominantly at the sn-1 position, and docosahexaenoic acid (DHA; 22:6), mainly at the sn-2 position nih.gov. Oleic acid (18:1) is also a significant component sigmaaldrich.com.

Interactive Data Table: Typical Fatty Acid Composition of Bovine Brain Phosphatidylserine

| Fatty Acid | Common Name | Approximate Percentage (%) |

| 18:0 | Stearic Acid | ~40% |

| 18:1 | Oleic Acid | ~30% |

| 22:6 (DHA) | Docosahexaenoic Acid | Significant, but variable |

Note: The percentages are approximate and can vary between different analyses and sources sigmaaldrich.com.

In Vitro and Ex Vivo Model Systems